molecular formula C15H14ClIO B057572 1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene CAS No. 1103738-29-9

1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene

Cat. No. B057572
M. Wt: 372.63 g/mol
InChI Key: CZFRIPGHKLGMEU-UHFFFAOYSA-N
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Patent
US08026347B2

Procedure details

A jacketed 1 L three-necked round bottom flask with mechanical stirrer, rubber septum with temperature probe and gas bubbler was charged with crude (2-chloro-5-iodophenyl)(4-ethoxyphenyl)methanone (30.13 g, 77.93 mmol), acetonitrile (300 mL, KF=0.004 wt % water) and the suspension was set stirring under nitrogen and was cooled to about 5° C. Then triethylsilane (28 mL, 175.30 mmol, 2.25 equiv) was added followed by boron trifluoride-diethyletherate (24 mL, 194.46 mmol, 2.50 equiv) which was added over about 30 seconds. The reaction was warmed to ambient over 30 min and was stirred for 17 hours. The reaction was diluted with methyl tert-butyl ether (150 mL) followed by saturated aq sodium bicarbonate (150 mL) which was added over about 1 minutes. Mild gas evolution was noticed and the biphasic solution was stirred at ambient for 45 minutes. The upper organic phase was washed with saturated aq. sodium bicarbonate (100 mL), and with saturated aq. sodium chloride (50 mL). The washed extract was concentrated on a rotary evaporator to about one half of its original volume and was diluted with water (70 mL). Further concentration in vacuo at 45° C. was done until white prills formed which were allowed to cool to ambient while stirring. After about 30 minutes at ambient, the suspended solids were isolated by filtration, washed with water (30 mL), and were dried in vacuo at 45° C. After about 2.5 hours, this afforded 1-chloro-2-(4-ethoxybenzyl)-4-iodobenzene as a slightly waxy white granular powder (28.28 g, 98.2 area % by HPLC at 220 nm, 97.4% “as-is” yield).
Quantity
30.13 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One
Quantity
28 mL
Type
reactant
Reaction Step Two
[Compound]
Name
boron trifluoride-diethyletherate
Quantity
24 mL
Type
reactant
Reaction Step Three
Quantity
150 mL
Type
reactant
Reaction Step Four
Quantity
150 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([I:8])=[CH:4][C:3]=1[C:9]([C:11]1[CH:16]=[CH:15][C:14]([O:17][CH2:18][CH3:19])=[CH:13][CH:12]=1)=O.C(#N)C.C([SiH](CC)CC)C.C(=O)(O)[O-].[Na+]>C(OC)(C)(C)C>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([I:8])=[CH:4][C:3]=1[CH2:9][C:11]1[CH:16]=[CH:15][C:14]([O:17][CH2:18][CH3:19])=[CH:13][CH:12]=1 |f:3.4|

Inputs

Step One
Name
Quantity
30.13 g
Type
reactant
Smiles
ClC1=C(C=C(C=C1)I)C(=O)C1=CC=C(C=C1)OCC
Name
Quantity
300 mL
Type
reactant
Smiles
C(C)#N
Step Two
Name
Quantity
28 mL
Type
reactant
Smiles
C(C)[SiH](CC)CC
Step Three
Name
boron trifluoride-diethyletherate
Quantity
24 mL
Type
reactant
Smiles
Step Four
Name
Quantity
150 mL
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Five
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)(C)(C)OC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Stirring
Type
CUSTOM
Details
the suspension was set stirring under nitrogen
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added over about 30 seconds
Duration
30 s
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was warmed
STIRRING
Type
STIRRING
Details
was stirred for 17 hours
Duration
17 h
ADDITION
Type
ADDITION
Details
was added over about 1 minutes
Duration
1 min
STIRRING
Type
STIRRING
Details
the biphasic solution was stirred at ambient for 45 minutes
Duration
45 min
WASH
Type
WASH
Details
The upper organic phase was washed with saturated aq. sodium bicarbonate (100 mL)
EXTRACTION
Type
EXTRACTION
Details
The washed extract
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated on a rotary evaporator to about one half of its original volume
ADDITION
Type
ADDITION
Details
was diluted with water (70 mL)
CONCENTRATION
Type
CONCENTRATION
Details
Further concentration in vacuo at 45° C.
CUSTOM
Type
CUSTOM
Details
formed which
TEMPERATURE
Type
TEMPERATURE
Details
to cool to ambient
STIRRING
Type
STIRRING
Details
while stirring
CUSTOM
Type
CUSTOM
Details
After about 30 minutes at ambient, the suspended solids were isolated by filtration
Duration
30 min
WASH
Type
WASH
Details
washed with water (30 mL)
CUSTOM
Type
CUSTOM
Details
were dried in vacuo at 45° C
WAIT
Type
WAIT
Details
After about 2.5 hours
Duration
2.5 h

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC1=C(C=C(C=C1)I)CC1=CC=C(C=C1)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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